Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

medicinal chemistry piperidine scaffold regioselective synthesis

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 1708250-54-7) is a bifunctional piperidine building block bearing an orthogonally protected amine (Boc) at the 3-position and an ethyl ester at the 4-position. With molecular formula C13H24N2O4 and molecular weight 272.34 g/mol, it serves as a key intermediate in medicinal chemistry for constructing 3,4-disubstituted piperidine scaffolds found in kinase inhibitors, GPCR modulators, and peptidomimetics.

Molecular Formula C13H24N2O4
Molecular Weight 272.345
CAS No. 1708250-54-7
Cat. No. B2486410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
CAS1708250-54-7
Molecular FormulaC13H24N2O4
Molecular Weight272.345
Structural Identifiers
SMILESCCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
InChIKeyICLFKLQIHHBWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 1708250-54-7): Procurement-Ready Boc-Protected Piperidine Building Block


Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 1708250-54-7) is a bifunctional piperidine building block bearing an orthogonally protected amine (Boc) at the 3-position and an ethyl ester at the 4-position . With molecular formula C13H24N2O4 and molecular weight 272.34 g/mol, it serves as a key intermediate in medicinal chemistry for constructing 3,4-disubstituted piperidine scaffolds found in kinase inhibitors, GPCR modulators, and peptidomimetics . Commercial availability from multiple ISO-certified suppliers at NLT 98% purity supports its procurement for pharmaceutical R&D and quality control workflows .

Why In-Class Piperidine Building Blocks Cannot Substitute Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate


Piperidine-based building blocks with Boc protection and ethyl ester groups are a large compound class, but regioisomeric and stereochemical variations produce profoundly different reactivity profiles in downstream synthesis. The target compound positions the Boc-protected amine at C3 and the ester at C4 in a 1,2-vicinal relationship, a substitution pattern that cannot be replicated by the far more common N-Boc-piperidine-4-carboxylate (CAS 142851-03-4) or its 3-carboxylate isomer . This vicinal amino-ester arrangement enables specific transformations—such as lactam formation, chiral auxiliary installation, and selective functionalization—that are structurally inaccessible from regioisomeric alternatives . Additionally, the stereochemical identity (cis vs. trans, or enantiopure forms) of the 3-amino-4-carboxylate scaffold critically governs biological target engagement, meaning that procurement of the correct isomer is non-negotiable for structure-activity relationship (SAR) reproducibility .

Quantitative Differentiation Evidence for Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate vs. Closest Analogs


Regiochemical Differentiation: C3-NHBoc vs. N1-Boc Substitution Defines Downstream Synthetic Utility

The target compound bears the Boc-protected amine at the C3 ring position and the ethyl ester at C4, creating a vicinal amino-ester motif. The dominant commercially available comparator, Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4, molecular formula C13H23NO4), carries the Boc group on the ring nitrogen (N1) and the ester at C4, lacking the free secondary amine after deprotection that is essential for further C3-directed derivatization . This fundamental regiochemical difference means the comparator cannot serve as a precursor for 3-amino-substituted piperidine targets without complete synthetic route redesign.

medicinal chemistry piperidine scaffold regioselective synthesis

Stereochemical Definition: Enantiopure vs. Racemic Forms in Procurement Portfolios

The 3,4-disubstituted piperidine scaffold contains two stereogenic centers. Commercially available enantiopure forms include the (3R,4S) isomer (CAS 864853-17-8, 97% purity, priced at £539/100 mg) and the (3S,4R) isomer (CAS 859855-31-5, 95% purity) . The target compound (CAS 1708250-54-7) is supplied as a defined stereoform (based on the absence of 'rel-' or 'rac-' prefix in its IUPAC name and the explicit cis/trans labeling in related listings), with a purity specification of NLT 98% . The racemic analog (CAS 932035-01-3) is available at lower minimum purity (95%) and lower cost, but its use introduces stereochemical ambiguity that can compromise enantioselective SAR studies .

chiral synthesis stereochemistry enantioselective

Purity Benchmark Advantage: NLT 98% vs. Industry-Standard 95% in Analog Compounds

The target compound is commercially supplied at NLT 98% purity by ISO-certified manufacturers . In contrast, the closest racemic 4-amino-piperidine-1,3-dicarboxylate analog (CAS 932035-01-3) is routinely supplied at only 95% purity , as are several Boc-protected piperidine amino acids in the same molecular weight class . This 3-percentage-point purity differential translates to approximately 60% less impurity burden in the target compound (≤2% vs. ≤5% total impurities), reducing the risk of side reactions in multi-step syntheses and minimizing the need for additional purification.

quality control purity specification pharmaceutical intermediate

Procurement Cost Efficiency: Competitive Pricing Relative to Chiral Isomers

The target compound is priced at approximately ¥11,804 per gram (J&W Pharmlab, 96% purity) . For comparison, the (3R,4S) enantiopure isomer (CAS 864853-17-8) is priced at £539/100 mg (equivalent to approximately ¥49,000/g) from Fluorochem . This represents a roughly 4-fold cost advantage for the target compound on a per-gram basis while maintaining comparable or superior purity specifications (NLT 98% vs. 97%). For discovery-stage laboratories synthesizing gram-quantity intermediates, this cost differential can significantly reduce project expenditure without compromising chemical quality.

cost efficiency procurement research budget

Orthogonal Protecting Group Strategy: Boc/Et Ester Combination Enables Iterative Deprotection Sequences

The target compound presents an orthogonal protecting group pair: acid-labile Boc on the amine and base-labile ethyl ester on the carboxylic acid. This contrasts with analogs where both functional groups share similar deprotection sensitivity, such as the free amine analog Ethyl 3-aminopiperidine-4-carboxylate (CAS 1006891-41-3), which lacks amine protection entirely . The Boc/Et ester combination permits sequential deprotection under mutually exclusive conditions (TFA for Boc removal; NaOH/LiOH for ester hydrolysis), enabling iterative functionalization strategies that are not possible with mono-protected or unprotected analogs. This orthogonal strategy is documented in patent literature for constructing disubstituted piperidine pharmacophores [1].

orthogonal protection solid-phase synthesis peptidomimetics

Vicinal Amino-Ester Scaffold: Controlled Regio- and Stereochemistry for Late-Stage Functionalization

The 1,2-vicinal arrangement of the protected amine and ester on the piperidine ring enables intramolecular cyclization to form fused bicyclic systems (e.g., piperidine-fused lactams, imidazolidinones) that are privileged scaffolds in CNS drug discovery . In contrast, the 1,3- or 1,4-disubstituted analogs (e.g., N-Boc-piperidine-4-carboxylate or 1-Boc-piperidine-3-carboxylate) lack the proximity required for efficient ring closure. The target compound's defined stereochemistry at C3 and C4 further enables stereospecific cyclization that is precluded in racemic mixtures (CAS 932035-01-3), which would produce diastereomeric product mixtures requiring separation .

scaffold diversification late-stage functionalization drug discovery

Optimal Application Scenarios for Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate in Drug Discovery and Chemical Biology


Synthesis of 3-Amino-4-carboxypiperidine-Derived Kinase Inhibitor Intermediates

Programs targeting kinase hinge-binding motifs that require a 3-amino substituent on the piperidine ring benefit directly from the C3-NHBoc regiochemistry of this building block. The orthogonal Boc/ethyl ester protection allows sequential deprotection and coupling to generate diverse kinase-focused libraries without the synthetic redesign necessitated by N1-Boc analogs. The vicinal amino-ester arrangement further enables lactam formation to produce rigidified scaffolds with improved kinase selectivity profiles .

Chiral Pool Synthesis for Enantioselective GPCR Modulator Programs

For GPCR targets where stereochemistry at the piperidine ring critically determines agonist/antagonist activity, the defined stereochemistry of CAS 1708250-54-7 eliminates the stereochemical ambiguity inherent in racemic building blocks. The cost advantage over alternative enantiopure isomers (~4-fold lower per gram) makes gram-scale exploratory synthesis economically viable for academic and small-biotech laboratories .

Quality-Controlled Pharmaceutical Intermediate Supply for GLP Preclinical Studies

The NLT 98% purity specification, combined with ISO-certified manufacturing and batch-specific QC documentation (NMR, HPLC, GC), meets the quality requirements for GLP preclinical material supply. The approximately 60% lower impurity burden relative to standard 95%-purity analogs reduces the risk of impurity-related toxicity findings and minimizes the need for additional purification steps before in vivo studies .

Peptidomimetic Scaffold Construction via Orthogonal Deprotection Sequences

In peptidomimetic programs where the piperidine ring serves as a conformationally constrained amino acid surrogate, the orthogonal Boc/ethyl ester protecting group strategy enables iterative coupling with amino acid building blocks. Sequential deprotection (TFA for Boc, then saponification for ethyl ester) permits selective chain elongation at either the amine or carboxylate terminus, a capability not shared by mono-protected or unprotected piperidine analogs [1].

Quote Request

Request a Quote for Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.